2-cyano-N-cyclohexylacetamide
Overview
Description
2-cyano-N-cyclohexylacetamide is a versatile organic compound involved in the synthesis of various heterocyclic compounds. It serves as a precursor in the development of molecules with potential biological and pharmacological activities. The interest in this compound stems from its utility in synthesizing nitrogenous heterocycles, which are crucial in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 2-cyano-N-cyclohexylacetamide involves straightforward chemical reactions that utilize 2-cyanoacetamide derivatives as key intermediates. These reactions facilitate the formation of various heterocycles, including iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole derivatives, showcasing the compound's versatility in organic synthesis (Ewies & Abdelsalaam, 2020).
Molecular Structure Analysis
The molecular structure of 2-cyano-N-cyclohexylacetamide has been characterized by spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR. These analyses, supported by density functional theory (DFT) and Hartree-Fock (HF) calculations, reveal the compound's optimal geometry, vibrational wavenumbers, and electronic characteristics, highlighting its molecular docking potential and the interactions within its structure (Khanum et al., 2022).
Chemical Reactions and Properties
2-cyano-N-cyclohexylacetamide participates in various chemical reactions leading to the formation of complex heterocyclic structures. Its reactivity has been explored through experimental and theoretical studies, which demonstrate its utility in synthesizing compounds with antimicrobial activities and its role in forming complex metal complexes with potential for biological activity (Ratcliff et al., 2012).
Scientific Research Applications
Synthesis of novel heterocycles for antimicrobial applications: 2-Cyano-N-arylacetamide is utilized in synthesizing nitrogenous heterocycles, such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole, showing potential as antimicrobial agents against Gram bacteria and fungi strains (Ewies & Abdelsalaam, 2020).
Synthesis of ketamine and related analogues: Ketamine, an analogue of 2-cyano-N-cyclohexylacetamide, is used in anaesthetics and has shown promising results in treating depression. The review of its synthesis offers insights into past and future research on ketamine-like molecules (Jose, Dimitrov, & Denny, 2018).
In the field of catalysis: In hydrogenation processes, such as the hydrogenation of paracetamol, derivatives of 2-cyano-N-cyclohexylacetamide, like N-cyclohexylacetamide, are formed. These processes are influenced by the support, metal precursor, and solvent used in the reactions (Bachiller-Baeza, Guerrero-Ruíz, & Rodríguez-Ramos, 2005).
Synthesis and biological activity of bivalent palladium and platinum cyanoximates: Cyanoximes, including derivatives of 2-cyano-N-cyclohexylacetamide, have been synthesized for potential use in anticancer treatments, as some compounds have shown activity against cervical cancer cell lines (Eddings et al., 2004).
Development of heterocycles for pharmaceutical applications: Utilizing 2-cyano-N-cyclohexylacetamide in reactions with various reagents, researchers have synthesized innovative compounds like pyrazoles, thiophenes, 1,3-thiazoles, and 1,3,4-thiadiazoles, which could have applications in drug design and development (Fahim et al., 2018).
Synthesis of nonionic surfactants: 2-Cyano-N-octadecylacetamide has been used to synthesize nonionic surfactants with heterocyclic nuclei for improved surfactant properties, demonstrating the compound's versatility in chemical synthesis (El-Sayed & Ahmed, 2016).
Antitumor studies: Various derivatives of 2-cyano-N-cyclohexylacetamide, such as N-(thiazol-2-yl) acetamide and N-(oxazol- 2-yl) acetamide, have been synthesized and evaluated for antitumor activities, showing potential in cancer treatment (Albratty, El-Sharkawy, & Alam, 2017).
Safety And Hazards
properties
IUPAC Name |
2-cyano-N-cyclohexylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURWLUVLDBYUEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351652 | |
Record name | 2-cyano-N-cyclohexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-cyclohexylacetamide | |
CAS RN |
15029-38-6 | |
Record name | 2-Cyano-N-cyclohexylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15029-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyano-N-cyclohexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CYANO-N-CYCLOHEXYL-ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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